Potassium (Z)-2-bromoprop-1-enyltrifluoroborate Potassium (Z)-2-bromoprop-1-enyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1692895-35-4
VCID: VC2843435
InChI: InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-;
SMILES: [B-](C=C(C)Br)(F)(F)F.[K+]
Molecular Formula: C3H4BBrF3K
Molecular Weight: 226.87 g/mol

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

CAS No.: 1692895-35-4

Cat. No.: VC2843435

Molecular Formula: C3H4BBrF3K

Molecular Weight: 226.87 g/mol

* For research use only. Not for human or veterinary use.

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate - 1692895-35-4

Specification

CAS No. 1692895-35-4
Molecular Formula C3H4BBrF3K
Molecular Weight 226.87 g/mol
IUPAC Name potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide
Standard InChI InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-;
Standard InChI Key YOZSHMJZMOVLPW-OLGQORCHSA-N
Isomeric SMILES [B-](/C=C(/C)\Br)(F)(F)F.[K+]
SMILES [B-](C=C(C)Br)(F)(F)F.[K+]
Canonical SMILES [B-](C=C(C)Br)(F)(F)F.[K+]

Introduction

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is an organoboron compound that belongs to the class of trifluoroborates. It is characterized by its molecular formula C₃H₄BBrF₃K and a molecular weight of approximately 226.872 g/mol . This compound features a bromine atom at the second position of a propene backbone, which is linked to a trifluoroborate group. The presence of both bromine and trifluoroborate functionalities enhances its reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Synthesis Methods

The synthesis of Potassium (Z)-2-bromoprop-1-enyltrifluoroborate typically involves the reaction of a bromoalkene with a suitable boron source, such as potassium bistrifluoromethylsilyl (KSiMeF₃), in the presence of a catalyst like palladium or nickel complexes. These methods are crucial for producing high-purity compounds suitable for research and industrial applications.

Applications in Organic Synthesis

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is primarily used in cross-coupling reactions, such as Suzuki-Miyaura reactions, where it acts as a coupling partner to form new carbon-carbon bonds. Its small size and specific stereochemistry make it particularly useful in reactions requiring precise control over the stereochemical outcome.

Comparison with Similar Compounds

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate shares similarities with other organoboron compounds but is distinct due to its smaller size and specific functional groups. A comparison with related compounds highlights its unique properties:

CompoundMolecular FormulaUnique Features
Potassium (Z)-2-bromoprop-1-enyltrifluoroborateC₃H₄BBrF₃KSmaller size, used in specific coupling scenarios
Potassium vinyltrifluoroborateC₂H₃BF₃KSimpler structure, often used in vinylation reactions
Potassium (Z)-2-bromodec-1-enyltrifluoroborateC₁₀H₁₂BBrF₃KLonger carbon chain, used for more complex molecular architectures

Research Findings and Future Directions

Research on Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is focused on its applications in organic synthesis, particularly in developing efficient cross-coupling reactions. Future studies may explore its potential in asymmetric synthesis and the development of new catalyst systems to enhance its reactivity and selectivity.

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